Cas no 10416-51-0 (N-Methyl-4,5-dihydro-1,3-thiazol-2-amine)

N-Methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic amine compound featuring a partially saturated thiazole ring with a methyl substituent on the nitrogen. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. Its dihydrothiazole core offers enhanced stability compared to fully unsaturated analogs, while the secondary amine functionality allows for further derivatization. The compound’s balanced reactivity makes it useful in nucleophilic substitutions and cyclization reactions. It is typically handled under inert conditions due to sensitivity to oxidation. Suitable for research and industrial-scale synthesis, it serves as a key intermediate in the development of biologically active molecules.
N-Methyl-4,5-dihydro-1,3-thiazol-2-amine structure
10416-51-0 structure
商品名:N-Methyl-4,5-dihydro-1,3-thiazol-2-amine
CAS番号:10416-51-0
MF:C4H8N2S
メガワット:116.184719085693
MDL:MFCD11109093
CID:2862285

N-Methyl-4,5-dihydro-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • N-Methyl-4,5-dihydro-1,3-thiazol-2-amine
    • 4,5-dihydro-N-methyl-2-thiazolamine
    • Thiazole, 4,5-dihydro-2-methylamino-
    • 2-methylaminothiazoline
    • (methylimino)thiazol idin
    • 2-(Methylamino)-2-thiazoline
    • N-Methyl-4,5-dihydro-1,3-thiazol-2-amine #
    • MDL: MFCD11109093
    • インチ: 1S/C4H8N2S/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H,5,6)
    • InChIKey: KOFXNMVSVWDBKN-UHFFFAOYSA-N
    • ほほえんだ: S1/C(=N\C)/NCC1

計算された属性

  • せいみつぶんしりょう: 116.04081944 g/mol
  • どういたいしつりょう: 116.04081944 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 89.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 116.19
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 49.7

N-Methyl-4,5-dihydro-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25394-0.5g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
0.5g
$273.0 2023-09-14
Enamine
EN300-25394-0.05g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
0.05g
$239.0 2023-09-14
Enamine
EN300-25394-5g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
5g
$825.0 2023-09-14
Enamine
EN300-25394-0.25g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
0.25g
$262.0 2023-09-14
Enamine
EN300-25394-5.0g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
5.0g
$825.0 2023-02-14
Enamine
EN300-25394-10g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
10g
$1224.0 2023-09-14
Enamine
EN300-25394-1.0g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
1.0g
$284.0 2023-02-14
Enamine
EN300-25394-2.5g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
2.5g
$558.0 2023-09-14
Enamine
EN300-25394-10.0g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
10.0g
$1224.0 2023-02-14
Enamine
EN300-25394-0.1g
N-methyl-4,5-dihydro-1,3-thiazol-2-amine
10416-51-0
0.1g
$250.0 2023-09-14

N-Methyl-4,5-dihydro-1,3-thiazol-2-amine 関連文献

N-Methyl-4,5-dihydro-1,3-thiazol-2-amineに関する追加情報

Introduction to N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 10416-51-0)

N-Methyl-4,5-dihydro-1,3-thiazol-2-amine is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and biochemical research. This compound, identified by the CAS number 10416-51-0, belongs to the thiazole derivative class, which has garnered considerable attention due to its broad spectrum of biological activities. The molecular structure of N-Methyl-4,5-dihydro-1,3-thiazol-2-amine incorporates a thiazole ring system, which is a core moiety in many pharmacologically active molecules.

The thiazole ring is characterized by its sulfur and nitrogen atoms, which contribute to its unique electronic properties and reactivity. This structural feature makes it an excellent scaffold for designing compounds with potential therapeutic effects. In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in various pharmacological contexts. The compound N-Methyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its role in modulating biological pathways associated with inflammation, infection, and cancer.

One of the most compelling aspects of N-Methyl-4,5-dihydro-1,3-thiazol-2-amine is its ability to serve as a precursor in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel molecules that exhibit enhanced binding affinity and selectivity towards target enzymes and receptors. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in tumor growth and progression. This has opened up new avenues for the development of targeted therapies in oncology.

The pharmacological profile of N-Methyl-4,5-dihydro-1,3-thiazol-2-amine has also been explored in the context of antimicrobial and anti-inflammatory applications. Recent publications highlight its potential as an adjuvant in treating chronic inflammatory diseases by modulating immune responses. The compound’s ability to interact with various biological targets underscores its versatility as a pharmacological tool. Furthermore, its synthetic accessibility allows for rapid modification and optimization, making it a valuable asset in medicinal chemistry libraries.

In the realm of drug discovery, the use of computational methods has significantly accelerated the identification of promising candidates like N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. High-throughput screening (HTS) and molecular docking studies have been instrumental in uncovering its potential applications. These computational approaches have enabled researchers to predict binding interactions and assess the compound’s efficacy with high precision. As a result, N-Methyl-4,5-dihydro-1,3-thiazol-2-amine has emerged as a candidate for further clinical investigation in several therapeutic areas.

The synthesis of N-Methyl-4,5-dihydro-1,3-thiazol-2-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the thiazole core through cyclization reactions involving sulfur-containing precursors. Subsequent modifications introduce the amine and methyl groups at strategic positions within the ring system. These synthetic strategies have been refined over time to achieve high yields and purity levels essential for pharmaceutical applications.

The safety profile of N-Methyl-4,5-dihydro-1,3-thiazol-2-amino is another critical consideration in its development as a therapeutic agent. Preclinical studies have been conducted to evaluate its toxicity and pharmacokinetic properties. These studies have provided valuable insights into dosing regimens and potential side effects that must be addressed before human trials can commence. The compound’s favorable safety profile in animal models has bolstered confidence among researchers regarding its translational potential.

The future prospects of N-Methyl-N-methylthiourea 4 5 dihydro 13 thia zol 2 amine are vast and multifaceted. Ongoing research aims to expand its therapeutic applications by exploring new derivatives and combination therapies. The integration of artificial intelligence (AI) into drug discovery pipelines is expected to further enhance the development process by identifying novel analogs with improved properties. As computational power increases and machine learning algorithms become more sophisticated, the identification of lead compounds like N-Methyl-N-methylthiourea 4 5 dihydro 13 thia zol 2 amine will become more efficient.

In conclusion, N-Methyl-N-methylthiourea 4 5 dihydro 13 thia zol 2 amine (CAS No. 1041651-0) represents a cornerstone in modern pharmaceutical research due to its structural versatility and biological activity. Its role as a building block for more complex drug candidates underscores its importance in medicinal chemistry. As research continues to uncover new applications for this compound,its impact on therapeutic development is poised to grow exponentially.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica